![molecular formula C21H19ClN6O2 B2378825 N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide CAS No. 1251680-99-5](/img/structure/B2378825.png)
N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide
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Description
N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19ClN6O2 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds like N
4-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide are synthesized using thiosemicarbazide derivatives, leading to the formation of imidazole and oxadiazole rings. These compounds have been assessed for their antimicrobial activity. (Elmagd et al., 2017)
Antioxidant Properties
- Similar compounds exhibit antioxidant activities. For instance, 1,2,4-oxadiazole derivatives have been tested for their antioxidant activity and shown potent effects. (Tumosienė et al., 2019)
Nucleoside Analogs
- The synthesis of nucleoside analogs, such as 3-Aminoimidazo[4,5-c]pyrazole nucleosides, involves the use of 1,2,4-oxadiazole and imidazole rings. These compounds are significant in studying biological systems and drug development. (Chien et al., 2005)
Insecticidal Activities
- Oxadiazole derivatives, including those similar to the compound , have shown effective insecticidal activities against certain pests. This demonstrates their potential in agricultural applications. (Li et al., 2013)
Corrosion Inhibition
- Compounds with 1,2,4-oxadiazole rings, similar to the specified compound, are investigated for their corrosion inhibition properties, particularly in industrial applications. (Ammal et al., 2018)
Cytotoxicity in Cancer Research
- Research into the cytotoxicity of metal complexes with N-heterocyclic carbenes containing 1,2,4-oxadiazole substituents has been significant for cancer research, demonstrating their potential in targeting tumor cells. (Maftei, 2018)
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-13(2)19-26-21(30-27-19)15-6-7-23-18(9-15)28-11-17(25-12-28)20(29)24-10-14-4-3-5-16(22)8-14/h3-9,11-13H,10H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHABMXFDIYYMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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